Product packaging for 1-Benzyl-1,2,3,4-tetrahydroquinoxaline(Cat. No.:CAS No. 2602-45-1)

1-Benzyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1285884
CAS No.: 2602-45-1
M. Wt: 224.3 g/mol
InChI Key: QDTKGICRPUUWCY-UHFFFAOYSA-N
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Description

General Overview of Tetrahydroquinoxaline Heterocyclic Systems in Chemical and Biological Sciences

The quinoxaline (B1680401) ring system, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a cornerstone in the architecture of numerous biologically active compounds. Its partially saturated counterpart, the 1,2,3,4-tetrahydroquinoxaline (B1293668) (THQ) scaffold, retains significant biological potential while offering greater conformational flexibility. This structural motif is present in a variety of compounds that have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.

The versatility of the tetrahydroquinoxaline nucleus stems from its unique electronic and structural features. The presence of two nitrogen atoms within the heterocyclic ring allows for multiple points of interaction with biological targets through hydrogen bonding. Furthermore, the fused aromatic ring provides a platform for pi-stacking interactions, which are crucial for molecular recognition in many biological systems. Researchers have extensively explored the synthesis of diverse tetrahydroquinoxaline derivatives, recognizing the scaffold's capacity to serve as a building block for more complex molecular architectures with tailored biological functions.

Distinctive Significance of N-Benzylation within Tetrahydroquinoxaline Architectures

The introduction of a benzyl (B1604629) group at the N-1 position of the tetrahydroquinoxaline ring, yielding 1-Benzyl-1,2,3,4-tetrahydroquinoxaline, imparts distinct physicochemical and pharmacological properties to the molecule. N-benzylation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. The bulky benzyl group can also introduce steric hindrance, which may enhance the selectivity of the compound for a specific biological target by preventing non-specific binding.

From a synthetic standpoint, the nitrogen atoms of the tetrahydroquinoxaline scaffold are amenable to substitution, with N-benzylation being a frequently employed modification. This functionalization can alter the electron density of the heterocyclic ring, thereby influencing its reactivity and the potential for further chemical transformations. The benzyl group itself can be substituted with various functional groups, providing a facile route to a library of derivatives with diverse electronic and steric properties, allowing for a systematic exploration of structure-activity relationships (SAR).

Research Landscape and Emerging Directions for this compound Derivatives

While the broader class of N-substituted tetrahydroquinoxalines has been the subject of considerable research, dedicated studies on this compound and its direct derivatives appear to be a more nascent field. Current research efforts are largely focused on the development of efficient and stereoselective synthetic methodologies to access these compounds. Catalytic asymmetric synthesis, for instance, is being explored to produce enantiomerically pure N-substituted tetrahydroquinoxalines, which is crucial as different enantiomers of a chiral drug often exhibit distinct pharmacological activities. nih.govrsc.org

Emerging directions in the field point towards the synthesis and biological evaluation of novel this compound derivatives with potential therapeutic applications. Given the established anticancer and antimicrobial activities of the broader quinoxaline family, it is anticipated that derivatives of this specific scaffold will be investigated for similar properties. Future research will likely involve the creation of compound libraries with diverse substitutions on both the benzyl and the quinoxaline moieties, followed by high-throughput screening to identify lead compounds for further development. The exploration of their potential as inhibitors of specific enzymes or as modulators of cellular signaling pathways represents a promising avenue for future investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2 B1285884 1-Benzyl-1,2,3,4-tetrahydroquinoxaline CAS No. 2602-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-6-13(7-3-1)12-17-11-10-16-14-8-4-5-9-15(14)17/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTKGICRPUUWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2N1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585732
Record name 1-Benzyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2602-45-1
Record name 1-Benzyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1,2,3,4-tetrahydroquinoxaline
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Synthetic Methodologies for 1 Benzyl 1,2,3,4 Tetrahydroquinoxaline and Its Derivatives

Direct N-Benzylation and Alkylation Approaches

The most straightforward methods for synthesizing the target compound involve the formation of a C-N bond between the tetrahydroquinoxaline core and a benzyl (B1604629) group. This is typically accomplished via nucleophilic substitution or reductive amination.

Direct N-alkylation represents a classical and widely used method for the synthesis of N-substituted amines. In this approach, 1,2,3,4-tetrahydroquinoxaline (B1293668), acting as a nucleophile, reacts with an electrophilic benzyl source, typically a benzyl halide such as benzyl bromide or benzyl chloride. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

The reaction is generally carried out in the presence of a base to deprotonate the secondary amine of the tetrahydroquinoxaline, thereby increasing its nucleophilicity and neutralizing the hydrogen halide byproduct formed during the reaction. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or organic amines (e.g., triethylamine). Solvents are typically polar aprotic, such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF), which can effectively solvate the cation of the base while not interfering with the nucleophile.

A significant consideration in the alkylation of 1,2,3,4-tetrahydroquinoxaline is the potential for di-alkylation, leading to the formation of a 1,4-dibenzyl quaternary quinoxalinium salt, or alkylation at both the N1 and N4 positions. Reaction conditions can be optimized (e.g., by controlling stoichiometry and reaction time) to favor the desired mono-benzylated product.

Table 1: Conditions for Nucleophilic Alkylation

Reactant Reagent Base Solvent Typical Conditions Product
1,2,3,4-Tetrahydroquinoxaline Benzyl bromide K₂CO₃ Acetonitrile Reflux 1-Benzyl-1,2,3,4-tetrahydroquinoxaline
1,2,3,4-Tetrahydroquinoxaline Benzyl chloride Triethylamine DMF Room Temp to 60 °C This compound

Reductive amination is a powerful and highly versatile method for forming C-N bonds, providing an alternative to direct alkylation. This one-pot procedure involves the reaction of 1,2,3,4-tetrahydroquinoxaline with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to yield the final N-benzylated product. This method avoids the use of reactive benzyl halides and the potential for over-alkylation associated with nucleophilic substitution. nih.gov

The reaction is typically performed in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without reducing the starting aldehyde. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium borohydride (B1222165) (NaBH₄) under controlled pH. commonorganicchemistry.comorganic-chemistry.org The choice of reagent often depends on the pH stability of the reactants and the desired reaction conditions. commonorganicchemistry.com For instance, NaBH₃CN is effective in mildly acidic conditions which favor iminium ion formation. prepchem.com

The general procedure involves mixing the tetrahydroquinoxaline and benzaldehyde in a suitable solvent, such as methanol, ethanol, or dichloromethane, often with the addition of a catalytic amount of acid (e.g., acetic acid) to facilitate iminium ion formation. The reducing agent is then added to the mixture. prepchem.comorientjchem.org

Table 2: Common Reagents for Reductive Amination

Amine Carbonyl Compound Reducing Agent Solvent Catalyst (optional)
1,2,3,4-Tetrahydroquinoxaline Benzaldehyde Sodium cyanoborohydride Methanol Acetic Acid
1,2,3,4-Tetrahydroquinoxaline Benzaldehyde Sodium triacetoxyborohydride Dichloromethane None
1,2,3,4-Tetrahydroquinoxaline Benzaldehyde Sodium borohydride Tetrahydrofuran NaH₂PO₄·H₂O

Cyclization and Ring-Forming Reactions Incorporating the Benzyl Moiety

An alternative to modifying a pre-formed heterocycle is to construct the 1,2,3,4-tetrahydroquinoxaline ring from acyclic or simpler cyclic precursors in a way that incorporates the N-benzyl group during the cyclization process. These methods can offer greater control over the final substitution pattern.

Intramolecular cyclization strategies to form the target compound are less commonly reported in the literature compared to direct benzylation methods. In principle, this approach would involve a suitably substituted benzene (B151609) ring precursor, such as an N-benzyl-N'-(2-haloethyl)-1,2-diaminobenzene, which could undergo an intramolecular nucleophilic substitution to form the heterocyclic ring. The success of such a reaction would depend on the precursor's stability and the efficiency of the ring-closing step.

Domino, or tandem, reactions offer a highly efficient approach to molecular complexity by combining multiple bond-forming events in a single operation without isolating intermediates. nih.govmdpi.com For the synthesis of N-benzylated tetrahydroquinoxalines, a domino sequence could involve an intermolecular reaction that introduces the benzylamine (B48309) unit, followed by an intramolecular cyclization to form the heterocyclic ring. nih.gov

One such strategy, demonstrated in the synthesis of related tetrahydroquinolines, is a domino SN2-SNAr reaction. nih.gov This process could involve the reaction of benzylamine with a substrate containing both a primary alkyl halide and an activated fluoroaromatic ring. The initial intermolecular SN2 reaction between benzylamine and the alkyl halide is followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the newly formed secondary amine displaces the fluoride (B91410) to form the six-membered ring. This sequence directly and efficiently installs the N-benzyl group while simultaneously constructing the core heterocyclic structure. nih.govmdpi.com

Another relevant approach is the reaction of enamides with benzyl azide (B81097) under acidic conditions. acs.org This sequence is initiated by the acid-promoted rearrangement of benzyl azide to form an N-phenyliminium intermediate. A subsequent nucleophilic addition of an enamide to this intermediate, followed by cyclization, can generate complex nitrogen-fused tetrahydroquinoline frameworks, demonstrating a sophisticated method for incorporating the benzyl group within a tandem reaction. acs.org

Catalytic Hydrogenation and Reduction Strategies

The formation of the saturated heterocyclic core of this compound often relies on the reduction of a quinoxaline (B1680401) precursor. Catalytic hydrogenation and other metal-catalyzed reductions are pivotal in achieving this transformation, with a significant focus on controlling stereochemistry.

Asymmetric Hydrogenation Protocols for Chiral Tetrahydroquinoxaline Frameworks

The synthesis of chiral 1,2,3,4-tetrahydroquinoxalines is of significant interest due to their prevalence in bioactive molecules and natural products. nih.gov Asymmetric hydrogenation of quinoxalines stands out as a direct and efficient method for producing these chiral frameworks, offering high atom economy and environmentally friendly conditions. nih.gov

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool. rsc.org Researchers have developed protocols that can yield both enantiomers of mono-substituted chiral tetrahydroquinoxalines with high yields and excellent enantioselectivities. nih.govrsc.org A notable advancement in this area is the ability to control the stereochemical outcome by simply changing the reaction solvent. nih.govrsc.org For instance, using an iridium catalyst, one enantiomer can be selectively produced in a toluene (B28343)/dioxane solvent system, while the other is obtained in ethanol. rsc.org These reactions often proceed without the need for additional additives, simplifying the process. rsc.org

A protocol for the stereodivergent asymmetric hydrogenation of disubstituted quinoxalines has also been established, allowing for the preparation of both cis- and trans-isomers. nih.gov This method provides access to a wider range of stereochemically diverse tetrahydroquinoxaline derivatives.

Catalyst SystemSubstrate TypeKey FeaturesYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Iridium ComplexMono-substituted QuinoxalinesSolvent-controlled enantioselectivityUp to 93Up to 98N/A
Iridium Complex2,3-disubstituted QuinoxalinesHigh cis-selectivityUp to 95Up to 9420:1

This table summarizes representative results from iridium-catalyzed asymmetric hydrogenation of quinoxalines.

Mechanistic studies, including deuterium-labeling experiments, have provided insights into these transformations, confirming the addition of hydrogen or deuterium (B1214612) atoms across the C2 and C3 positions of the quinoxaline ring. nih.gov

Metal-Catalyzed Reductions for Saturated Nitrogen Heterocycles

The synthesis of saturated nitrogen heterocycles, including tetrahydroquinoxalines, is frequently accomplished through the reduction of their unsaturated precursors. nih.govfrontiersin.org A variety of transition metals, such as rhodium, palladium, and manganese, have been employed to catalyze these reductions. frontiersin.org These methods are valued for their efficiency and broad applicability in organic synthesis. mdpi.comnih.gov

Palladium-catalyzed reactions, for example, have been utilized in the synthesis of bridged N-bicyclic heterocycles. nih.gov Similarly, rhodium catalysts have been shown to be effective in producing saturated N-heterocycles like pyrrolidines through C(sp³)-H functionalization. frontiersin.org Manganese complexes offer a chemoselective method for the hydrogenation of unsaturated N-heterocycles using hydrogen gas, which is a cost-effective and environmentally benign reducing agent. frontiersin.org

While not exclusively focused on this compound, these metal-catalyzed reduction strategies are fundamental to the formation of the core tetrahydroquinoxaline structure from a quinoxaline starting material. The choice of catalyst and reaction conditions can be tailored to achieve the desired level of saturation and functional group tolerance.

Carbon-Hydrogen Bond Activation and Functionalization for Benzylic Incorporation

The introduction of the benzyl group at the N1 position can be envisioned through modern synthetic methods such as C-H bond activation. Benzylic C-H bonds are relatively weak, making them susceptible to functionalization through various catalytic processes. researchgate.net These strategies offer a more atom-economical and step-efficient alternative to traditional methods that might involve pre-functionalized starting materials.

Transition metal-free oxidative transformations of toluene derivatives represent a green and sustainable approach for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions can be initiated by peroxides, bases, acids, or other radical initiators. researchgate.net In the context of this compound synthesis, a direct coupling between a tetrahydroquinoxaline and a toluene derivative via C-H activation could be a potential, albeit challenging, route.

Furthermore, visible-light-mediated photoredox catalysis has emerged as a powerful tool for the carboxylation of benzylic C-H bonds with CO2. nih.gov This highlights the potential for radical-based functionalization of benzylic positions, a strategy that could be adapted for the formation of a C-N bond between a benzyl source and the tetrahydroquinoxaline nitrogen.

Protecting Group Strategies and Deprotection in Complex this compound Synthesis

In the synthesis of complex molecules like derivatives of this compound, which may bear additional functional groups, protecting group strategies are often essential. jocpr.com Protecting groups are used to temporarily mask reactive functional groups to prevent unwanted side reactions during synthetic transformations. jocpr.comcem.com

The choice of a protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal. jocpr.com Common protecting groups for amines, which are relevant to the tetrahydroquinoxaline core, include acyl, alkyl, and carbamate-based groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). jocpr.comub.edu For hydroxyl groups that might be present on the benzyl substituent or the quinoxaline ring, silyl (B83357) ethers, ethers, and esters are commonly used. utsouthwestern.edu

Orthogonal protecting group strategies are particularly valuable in multi-step syntheses. jocpr.com This approach involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. jocpr.com For example, a Boc group, which is acid-labile, can be used in conjunction with a benzyl ether, which is typically removed by hydrogenolysis. youtube.com

Deprotection, the removal of the protecting group, is the final step to unveil the desired functional group. cem.com The conditions for deprotection must be carefully chosen to avoid affecting other parts of the molecule. cem.com For instance, the Boc group is commonly removed with trifluoroacetic acid, while benzyl groups can be cleaved via catalytic hydrogenation. ub.edu

Chemical Reactivity and Transformation Studies of 1 Benzyl 1,2,3,4 Tetrahydroquinoxaline Derivatives

Oxidative Dehydrogenation to Quinoxaline (B1680401) Systems

A primary transformation of 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives is their oxidative dehydrogenation to the corresponding aromatic quinoxaline systems. This aromatization is a key step in the synthesis of many biologically active molecules. Various catalytic methods have been developed to achieve this conversion efficiently and under environmentally benign conditions.

One effective approach utilizes a metal-free heterogeneous catalyst, specifically a nitrogen and phosphorus co-doped porous carbon material (NPCH). This catalyst demonstrates high activity for the oxidative dehydrogenation of various N-heterocycles, including 1,2,3,4-tetrahydroquinoxalines, using air as a green oxidant and water as the solvent. The reactions proceed smoothly at elevated temperatures, affording the desired quinoxaline products in excellent yields, typically ranging from 89% to 95%.

Another successful catalytic system employs NiMn layered double hydroxides (LDHs). These compounds have proven to be efficient catalysts for the aerobic oxidative dehydrogenation of N-heterocycles using molecular oxygen under mild conditions. The NiMn LDH system is effective for the dehydrogenation of 1,2,3,4-tetrahydroquinoxaline and its derivatives, highlighting a synergistic effect between the nickel and manganese components.

The scope of these methods has been demonstrated with various substituted tetrahydroquinoxalines, as detailed in the table below.

SubstrateCatalystOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
1,2,3,4-TetrahydroquinoxalineNPCHAirH₂O1201295
6-Methyl-1,2,3,4-tetrahydroquinoxalineNPCHAirH₂O1201293
6-Methoxy-1,2,3,4-tetrahydroquinoxalineNPCHAirH₂O1201289
6-Chloro-1,2,3,4-tetrahydroquinoxalineNPCHAirH₂O1201291
1,2,3,4-TetrahydroquinoxalineNi₂Mn-LDHO₂Toluene (B28343)1001094
6,7-Dimethyl-1,2,3,4-tetrahydroquinoxalineNi₂Mn-LDHO₂Toluene1001092

Ring-Opening and Rearrangement Reactions

While less common than dehydrogenation, ring-opening and rearrangement reactions of the tetrahydroquinoxaline core represent potential pathways to novel heterocyclic structures. Specific studies on 1-benzyl-1,2,3,4-tetrahydroquinoxaline are limited, but analogous transformations in related N-heterocyclic systems suggest possible reactive pathways. For instance, oxidative cleavage of olefinic bonds in cyclic precursors followed by reductive amination can lead to ring expansion and the formation of new heterocyclic systems.

In the context of related tetrahydroisoquinolines, 2,3-sigmatropic rearrangements have been investigated as a means to introduce functionality. Such rearrangements, if applied to a suitably substituted 1-benzyl-tetrahydroquinoxaline system, could provide a route to complex, fused architectures. These types of reactions often proceed through domino sequences, which are highly efficient for building molecular complexity from simple starting materials.

Electrophilic and Nucleophilic Functionalization of the Tetrahydroquinoxaline Core

Functionalization of the tetrahydroquinoxaline core through electrophilic or nucleophilic reactions is a key strategy for synthesizing derivatives with diverse properties. Direct C–H functionalization is a particularly attractive approach.

Nucleophilic functionalization can be achieved at the C2 position. This typically involves an initial oxidation of the tetrahydroquinoxaline to an intermediate iminium ion, which then readily reacts with a nucleophile. While specific examples for this compound are not extensively documented, the principle is well-established for analogous structures like tetrahydroisoquinolines. Here, N-acyl or N-sulfonyl groups are often used to activate the C1 position towards oxidation and subsequent nucleophilic attack.

Reactivity of the Benzyl (B1604629) Moiety: Substitutions and Derivatizations

The N-benzyl group in this compound is not merely a protecting group but also a site for further chemical modification. Its reactivity is centered around the benzylic C-H bonds and the aromatic ring.

N-Debenzylation: A crucial reaction is the removal of the benzyl group to yield the secondary amine. This is often necessary in multi-step syntheses. While catalytic hydrogenolysis is a common method, it is incompatible with reducible functional groups. An alternative, robust method involves oxidation using potassium tert-butoxide in DMSO with an oxygen atmosphere. This process is proposed to proceed via the formation of a benzylic anion, which reacts with oxygen to form a peroxy intermediate that subsequently decomposes to release the deprotected heterocycle and benzaldehyde (B42025). This method is tolerant of various functional groups, including thioethers, halogens, and nitriles.

Benzylic Position Reactivity: The benzylic protons are susceptible to radical reactions. For example, free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator can selectively introduce a bromine atom at the benzylic position. This benzylic halide can then be displaced by various nucleophiles in SN1 or SN2 reactions, providing a versatile handle for introducing a wide range of substituents.

Aromatic Ring Functionalization: The phenyl ring of the benzyl group can undergo standard electrophilic aromatic substitution reactions. This allows for the introduction of substituents that can modulate the steric and electronic properties of the entire molecule, which can be useful in tuning its biological activity or material properties.

Stereochemical Stability and Interconversion Studies of Chiral N-Benzyltetrahydroquinoxalines

When the tetrahydroquinoxaline core is substituted, such as at the C2 or C3 positions, the molecule becomes chiral. The N-benzyl group plays a significant role in the stereochemical environment of these chiral centers. The development of asymmetric catalytic methods, such as iridium-catalyzed asymmetric hydrogenation, has enabled the synthesis of chiral tetrahydroquinoxaline derivatives with high enantioselectivity.

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 1,2,3,4 Tetrahydroquinoxaline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 1-benzyl-1,2,3,4-tetrahydroquinoxaline derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, offering deep insights into the molecular framework.

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons. The spectrum can be divided into distinct regions corresponding to the aromatic protons of the tetrahydroquinoxaline core and the benzyl (B1604629) substituent, the benzylic methylene (B1212753) protons, and the aliphatic protons of the heterocyclic ring.

The aromatic protons of the tetrahydroquinoxaline moiety typically appear in the range of δ 6.5–7.0 ppm. The protons of the benzyl group's phenyl ring are also found in this aromatic region. The benzylic methylene (CH₂) protons, situated between the nitrogen atom and the phenyl group, are expected to resonate as a singlet or a pair of doublets around δ 3.5–4.5 ppm. The aliphatic protons on the C2 and C3 positions of the tetrahydroquinoxaline ring typically appear as multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The aromatic carbons of both the tetrahydroquinoxaline and benzyl rings resonate in the downfield region (typically δ 110–150 ppm). The benzylic methylene carbon is expected around δ 50–60 ppm, while the aliphatic C2 and C3 carbons of the heterocyclic ring are found in the upfield region.

Below are the expected ¹H and ¹³C NMR chemical shifts for the parent compound, this compound, based on analyses of related structures.

Expected ¹H NMR Spectral Data for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic H (Tetrahydroquinoxaline) 6.5 - 7.0 m
Aromatic H (Benzyl) 7.2 - 7.4 m
Benzylic CH₂ 4.3 - 4.5 s
N-H Variable br s

Expected ¹³C NMR Spectral Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
Aromatic C (Quaternary) 135 - 145
Aromatic C (CH) 115 - 130
Benzylic CH₂ 50 - 60

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of complex molecular structures like this compound. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. ugm.ac.id For this compound, COSY would be used to establish the connectivity within the aliphatic part of the tetrahydroquinoxaline ring and within the aromatic spin systems of both the quinoxaline (B1680401) and benzyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH). ugm.ac.id This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the benzylic proton signals would show a cross-peak with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH). ugm.ac.id This is crucial for identifying connectivity across quaternary carbons and heteroatoms. For example, HMBC would show correlations between the benzylic methylene protons and the carbons of the benzyl ring's phenyl group, as well as with carbons in the tetrahydroquinoxaline core, thus confirming the point of attachment of the benzyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. researchgate.netnih.gov This technique is vital for determining the conformation and stereochemistry of the molecule. For this compound, NOESY could reveal spatial proximities between the protons of the benzyl group and the protons of the tetrahydroquinoxaline ring, providing insights into the preferred orientation of the benzyl substituent. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₁₅H₁₆N₂), the theoretical exact mass of the protonated molecule ([M+H]⁺) is 225.13863. nist.gov An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These techniques are excellent for identifying the functional groups present in this compound derivatives.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic N-H stretching vibration in the region of 3300-3400 cm⁻¹ for the secondary amine in the tetrahydroquinoxaline ring. C-H stretching vibrations from the aromatic rings and the aliphatic CH₂ groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to the vibrations of non-polar bonds. chemicalbook.com For this compound, strong Raman signals would be expected for the aromatic ring breathing modes and the C-C stretching vibrations of the benzyl group.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3400
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously establish the absolute stereochemistry of chiral centers and provide detailed information about bond lengths, bond angles, and the preferred conformation of the molecule.

Illustrative Crystallographic Data from a Related Derivative (1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Conformation of Heterocyclic Ring Half-chair

Data from the crystal structure of 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized this compound derivatives and for their isolation. Reversed-phase HPLC is a commonly employed method for such compounds.

A typical HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule absorb UV light. The purity of a sample can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. This method is also scalable for preparative separation to isolate pure compounds for further studies.

Computational and Theoretical Investigations of 1 Benzyl 1,2,3,4 Tetrahydroquinoxaline

Density Functional Theory (DFT) Studies for Electronic Structure and Spectroscopic Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For compounds like 1-Benzyl-1,2,3,4-tetrahydroquinoxaline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate a variety of molecular characteristics. nih.govmdpi.com

Detailed DFT studies on related heterocyclic systems demonstrate the utility of this approach. researchgate.net Such analyses for this compound would involve geometry optimization to find the most stable three-dimensional structure. From this optimized geometry, key electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, DFT is employed to predict spectroscopic data. By calculating harmonic vibrational frequencies, theoretical FT-IR and Raman spectra can be generated, which are invaluable for interpreting experimental spectra. mdpi.comresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be created to visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites and predicting regions likely to engage in intermolecular interactions. mdpi.comnih.gov

Table 1: Representative Electronic Properties Calculated via DFT for Analogous Heterocyclic Compounds Note: This data is illustrative of the types of parameters obtained from DFT studies on similar molecular scaffolds, as specific DFT results for this compound are not extensively published.

Property Typical Calculated Value Significance
HOMO Energy ~ -5.0 to -6.0 eV Region of electron donation
LUMO Energy ~ -0.5 to -1.5 eV Region of electron acceptance
HOMO-LUMO Gap ~ 4.0 to 5.0 eV Indicator of chemical reactivity and stability

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in understanding the mechanisms of chemical reactions, including the synthesis of complex heterocyclic molecules. aun.edu.eg These methods can map out the entire energy landscape of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.net

The synthesis of the tetrahydroquinoxaline scaffold can occur through various routes, such as the condensation of o-phenylenediamines with α-dicarbonyl compounds or via domino reactions involving reduction and cyclization. organic-chemistry.orgnih.gov Quantum chemical calculations can elucidate the preferred reaction pathway by comparing the activation energies of different potential routes. For instance, calculations could model the step-by-step process of reductive amination, revealing the precise geometry of the transition state and the energetic barrier that must be overcome for the reaction to proceed. While specific mechanistic studies on the synthesis of this compound are not prominent in the literature, the principles from studies on related quinoxalines and indolinones are directly applicable. aun.edu.egnih.gov These computational approaches help rationalize experimental outcomes, such as product yields and stereoselectivity, and can guide the optimization of reaction conditions. aun.edu.eg

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The tetrahydroquinoxaline ring is not planar and can adopt several conformations, such as half-chair, boat, or sofa forms. researchgate.net The presence of a flexible benzyl (B1604629) group at the N1 position further increases the conformational complexity of this compound. Understanding these conformational preferences is crucial as they can dictate the molecule's biological activity.

Molecular modeling techniques, including ab initio calculations, are used to determine the relative energies of different conformers. researchgate.net Studies on the closely related isomer, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898), have identified distinct low-energy conformations, including extended and semi-folded forms, and calculated the energy barriers for interconversion between them. researchgate.net A similar analysis for this compound would reveal how the benzyl and phenyl rings orient themselves relative to the heterocyclic core.

Molecular dynamics (MD) simulations can provide further insight by modeling the molecule's behavior over time. ajchem-a.com An MD simulation tracks the atomic movements, revealing the dynamic equilibrium between different conformations and the stability of specific intramolecular interactions, such as hydrogen bonds or π-π stacking, within the molecular structure.

Table 2: Possible Conformations of the Tetrahydro-heterocyclic Ring Based on analyses of analogous tetrahydroquinoline and tetrahydroisoquinoline systems.

Conformation Description Relative Stability
Half-Chair A puckered conformation that minimizes steric strain. nih.gov Often the most stable
Boat A higher-energy conformation, often a transition state. researchgate.net Less stable

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rasayanjournal.co.in This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with a biological target. nih.govmdpi.com

For this compound, docking studies would be performed to screen for potential protein targets and to understand the molecular basis of its activity. The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. nih.gov Docking studies on analogous tetrahydroquinoline and tetrahydroisoquinoline derivatives have been used to predict their binding modes with enzymes like HIV-1 reverse transcriptase. rasayanjournal.co.in For example, the related compound 1-benzyl-1,2,3,4-tetrahydroisoquinoline has been shown to bind to tubulin beta. nih.gov A similar study on this compound would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with amino acid residues in the active site, providing a rationale for its potential biological effects.

In Silico Prediction of Molecular Properties for Scaffold Optimization

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their general drug-likeness. mdpi.com These predictions are vital for optimizing a chemical scaffold and identifying potential liabilities early in the drug discovery process. bowen.edu.ng

For this compound, various molecular properties can be calculated using online servers and specialized software. nih.gov These include physicochemical descriptors like molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess the compound's potential oral bioavailability. researchgate.net Pharmacokinetic properties, such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes, can also be predicted. bowen.edu.ng This computational profiling allows for the strategic modification of the this compound scaffold to improve its drug-like properties.

Table 3: Predicted Molecular Properties of this compound

Property Predicted Value Source
Molecular Formula C15H16N2 PubChemLite uni.lu
Monoisotopic Mass 224.13135 Da PubChemLite uni.lu
XlogP 3.3 PubChemLite uni.lu
Predicted CCS ([M+H]+) 151.2 Ų PubChemLite uni.lu

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Methodologies for 1-Benzyl-1,2,3,4-tetrahydroquinoxaline

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact. rsc.orgjddhs.com For this compound, future research will likely focus on developing more sustainable and efficient synthetic routes. Traditional methods often rely on harsh reagents and generate significant waste. mdpi.com The shift towards greener alternatives is not only environmentally responsible but also often leads to improved efficiency and reduced costs. jddhs.com

Key areas of development in the green synthesis of this scaffold are expected to include:

Catalytic Hydrogen Transfer Reactions: Utilizing catalysts to facilitate hydrogen transfer from a benign donor molecule can replace traditional reduction methods that use metal hydrides, which are often hazardous.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids is a critical aspect of green synthesis.

Multi-component Reactions: Designing one-pot reactions where multiple starting materials react to form the desired product without isolating intermediates can improve atom economy and reduce waste.

Green Chemistry ApproachPotential Application in SynthesisAnticipated Advantages
Catalytic Hydrogen TransferReduction of an intermediate quinoxaline (B1680401)Avoids stoichiometric metal hydride reagents, milder conditions
Microwave-Assisted SynthesisCyclization and condensation stepsDrastic reduction in reaction time, improved yields
Use of Bio-based SolventsAs a reaction medium for synthesisReduced toxicity and environmental impact, potential for recycling
One-Pot SynthesisCondensation of o-phenylenediamine, a benzyl (B1604629) derivative, and a carbonyl sourceIncreased efficiency, reduced waste, and simplified purification

Advanced Functionalization Strategies for Novel Biological and Material Properties

The functionalization of the this compound core is pivotal for modulating its physicochemical and biological properties. Future research will likely focus on developing more sophisticated and site-selective functionalization strategies to access novel derivatives with enhanced activities or new applications.

Emerging strategies may include:

Late-Stage C-H Functionalization: This powerful technique allows for the direct modification of C-H bonds in the later stages of a synthetic sequence, enabling the rapid generation of a diverse library of analogs.

Photoredox Catalysis: The use of light to drive chemical reactions opens up new avenues for functionalization under mild conditions, allowing for transformations that are not accessible through traditional thermal methods.

Bioorthogonal Chemistry: Developing functionalized derivatives that can undergo specific reactions within a biological system can pave the way for applications in chemical biology and targeted drug delivery.

Functionalization StrategyTarget Position on ScaffoldPotential New Properties
Late-Stage C-H ArylationAromatic rings of the quinoxaline or benzyl groupEnhanced biological activity, altered photophysical properties
Photoredox-mediated AlkylationNitrogen atoms or benzylic positionIntroduction of novel pharmacophores, improved solubility
GlycosylationNitrogen atomsIncreased bioavailability, targeted delivery to specific cells

Integration of Machine Learning and Artificial Intelligence in Scaffold Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery and materials science. researchgate.netspringernature.com For the this compound scaffold, AI can be employed to accelerate the design and optimization of new derivatives with desired properties. nih.gov

Key applications of AI in this context include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives, thereby prioritizing the synthesis of the most promising candidates. blogspot.com

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for a specific biological target or material application. frontiersin.org

Scaffold Hopping: AI can identify structurally novel scaffolds that mimic the key interactions of this compound with its biological target, leading to the discovery of new classes of active compounds. frontiersin.org

AI ApplicationDescriptionPotential Impact
QSAR ModelingDevelopment of quantitative structure-activity relationship models to predict the biological activity of new derivatives.Faster identification of potent compounds and reduction in the number of synthesized molecules.
Generative Adversarial Networks (GANs)Use of GANs to generate novel molecular structures with desired properties based on the core scaffold.Exploration of a wider chemical space and discovery of non-intuitive molecular designs.
Retrosynthesis PredictionAI-powered tools to predict efficient synthetic routes for newly designed molecules.Streamlining the synthetic process and reducing the time from design to experimental validation.

Exploration of New Reactivity Modes and Transformation Pathways for the Core Structure

Understanding the inherent reactivity of the this compound core is essential for developing novel synthetic transformations and applications. Future research is expected to delve into previously unexplored reactivity modes of this heterocyclic system.

Areas of interest for future exploration include:

Ring-Opening and Ring-Expansion Reactions: Investigating the controlled cleavage and rearrangement of the tetrahydroquinoxaline ring could lead to the synthesis of other valuable heterocyclic structures.

Asymmetric Catalysis: The development of enantioselective transformations of the tetrahydroquinoxaline core would provide access to chiral derivatives, which is crucial for understanding their interactions with biological systems.

Domino Reactions: Designing cascade reactions that form and functionalize the tetrahydroquinoxaline ring in a single synthetic operation can lead to a rapid increase in molecular complexity. nih.gov

Reactivity Mode/PathwayDescriptionPotential Outcome
Oxidative Ring ContractionSelective oxidation to induce a rearrangement of the six-membered diazine ring.Synthesis of novel five-membered heterocyclic systems.
Enantioselective N-AlkylationCatalytic asymmetric alkylation of the secondary amine.Access to single enantiomers for pharmacological evaluation.
Pictet-Spengler type ReactionAn intramolecular cyclization reaction to form a new fused ring system.Generation of polycyclic scaffolds with potential biological activity.

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-1,2,3,4-tetrahydroquinoxaline, and how can reaction conditions be optimized?

The compound is typically synthesized via catalytic hydrogenation of quinoxaline precursors or multi-step functionalization. For example, asymmetric hydrogenation of substituted quinoxalines using transition-metal catalysts (e.g., Ru or Ir complexes) can yield enantiomerically enriched products . Optimization involves adjusting reaction parameters such as temperature (e.g., 50–100°C), solvent polarity (e.g., methanol or THF), and hydrogen pressure (1–5 atm). Catalytic systems like tetrabutylammonium bromide (TBAB) in transfer hydrogenation have achieved >90% yields under mild conditions .

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to assign proton environments (e.g., aromatic protons at δ 6.5–7.0 ppm, benzyl CH2 at δ 3.5–4.0 ppm) and carbon backbone .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 224.1273 for C₁₃H₁₆N₂) .
  • Infrared (IR) spectroscopy : Identification of functional groups (e.g., N-H stretching at ~3300 cm⁻¹) .

Q. How does the benzyl substituent influence the basicity and reactivity of the tetrahydroquinoxaline core?

The benzyl group enhances electron density at the nitrogen atom via resonance, increasing nucleophilicity. This affects reactivity in alkylation or acylation reactions. Comparative studies with methyl or cyclopropylmethyl analogs show benzyl derivatives exhibit slower hydrolysis but higher stability in acidic conditions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what factors influence enantiomeric excess (ee)?

Enantioselective hydrogenation using chiral catalysts like [RuCl₂(diphosphine)(diamine)] or Ir/PQ-phos complexes achieves ee values >90% . Critical factors include:

  • Substrate substitution : Electron-withdrawing groups on the quinoxaline ring improve catalyst-substrate interactions.
  • Catalyst structure : Bulky ligands (e.g., Binap) enhance stereoselectivity by restricting transition-state geometries.
  • Hydrogen pressure : Lower pressures (1–2 atm) reduce side reactions and improve ee .

Q. What computational and experimental methods elucidate the conformational dynamics of this compound?

  • NOESY NMR : Detects spatial proximity between benzyl protons and the tetrahydroquinoxaline ring, identifying dominant conformers (e.g., extended vs. folded) .
  • Ab initio calculations : Estimate energy barriers (e.g., 5–10 kcal/mol) for interconversion between conformers using software like Gaussian .
  • X-ray crystallography : Resolves solid-state conformations, though limited by compound crystallinity .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Standardized assays : Reproduce studies using consistent cell lines (e.g., HEK293 for receptor binding) and concentrations (µM to mM range) .
  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 6-methoxy or 7-trifluoromethyl derivatives) to isolate substituent effects .
  • Molecular docking : Predict binding modes to targets like vasopressin V2 receptors or cholesteryl ester transfer proteins .

Methodological Considerations

Q. What strategies mitigate side reactions during N-functionalization of this compound?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amines during alkylation .
  • Catalytic systems : Employ Pd/C or Raney Ni for selective hydrogenation without over-reduction .
  • Low-temperature conditions : Reduce dimerization or oxidation by maintaining reactions below 0°C .

Q. How can researchers validate the purity of this compound in biological assays?

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) and monitor UV absorption at 254 nm .
  • Elemental analysis : Confirm C, H, N composition (±0.3% theoretical values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.